Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride
Overview
Description
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is a chemical compound with the molecular formula C17H33ClNPS. It is primarily used in proteomics research and other scientific applications . This compound is known for its unique structure, which includes a phosphonium ion and a thiazole ring, making it a valuable reagent in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride typically involves the reaction of tri-n-butylphosphine with a thiazole derivative under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The thiazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various thiazole derivatives .
Scientific Research Applications
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride involves its interaction with molecular targets through its phosphonium ion and thiazole ring. These interactions can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Tri-N-butylphosphine: A related compound with similar reactivity but lacking the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole structures but different substituents.
Uniqueness
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride is unique due to its combination of a phosphonium ion and a thiazole ring, which provides distinct reactivity and applications compared to other similar compounds .
Biological Activity
Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium chloride (TBMTPC) is a phosphonium salt that has garnered interest due to its potential biological activities. This compound is characterized by its thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of TBMTPC, focusing on its mechanisms of action, cytotoxicity, and therapeutic potentials.
- IUPAC Name : this compound
- Molecular Formula : C17H33ClNPS
- Molar Mass : 349.94 g/mol
- Melting Point : 82-85°C
- Storage Conditions : Hygroscopic, recommended storage at -20°C under inert atmosphere .
The biological activity of TBMTPC is largely attributed to the presence of the thiazole ring, which can interact with various biological targets. Thiazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities. The mechanism often involves:
- Inhibition of Enzymatic Activity : Thiazole derivatives can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : The cationic nature of phosphonium salts allows them to disrupt cell membranes, leading to cell death in susceptible organisms .
Antimicrobial Activity
TBMTPC has shown promising antimicrobial effects against various bacterial strains. Studies indicate that compounds with thiazole structures exhibit significant antibacterial activity due to their ability to penetrate bacterial membranes and interfere with cellular processes.
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Cytotoxicity and Anticancer Activity
Research indicates that TBMTPC exhibits low cytotoxicity in normal human cell lines while demonstrating significant anticancer activity against various cancer cell lines. For instance:
- In vitro studies have shown IC50 values ranging from 10 to 20 µM against several cancer cell lines, indicating a selective toxicity towards malignant cells compared to normal cells .
Case Studies
- Antimalarial Activity : A series of thiazole derivatives were evaluated for their antimalarial properties. TBMTPC was included in these studies and demonstrated moderate activity against Plasmodium falciparum, suggesting it could be a lead compound for further development in malaria treatment .
- Leishmanicidal Activity : In a study examining the efficacy of thiazole derivatives against Leishmania infantum, TBMTPC was tested alongside other compounds. It exhibited significant leishmanicidal activity with minimal toxicity towards mammalian cells, highlighting its potential as a therapeutic agent against leishmaniasis .
Safety Profile
According to safety data, TBMTPC is classified as having low toxicity with no significant teratogenic or mutagenic effects observed in preliminary studies. It is crucial for ongoing research to further evaluate its safety profile in vivo before considering clinical applications .
Properties
IUPAC Name |
tributyl-[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NPS.ClH/c1-5-8-11-19(12-9-6-2,13-10-7-3)14-17-15-20-16(4)18-17;/h15H,5-14H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWGKKLKYNEMJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CSC(=N1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClNPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449848 | |
Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211919-65-2 | |
Record name | Tributyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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